2-(4-chlorophenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide
Description
2-(4-Chlorophenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide is a halogenated acetamide derivative with the molecular formula C₁₄H₉Cl₂F₂NO₂ and a molar mass of 332.13 g/mol . Its structure features a 4-chlorophenoxy group attached to a difluoroacetamide core, which is further substituted with a 4-fluorophenylamine moiety.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-1-7-12(8-2-9)21-14(17,18)13(20)19-11-5-3-10(16)4-6-11/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBWBCKDTNQODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(OC2=CC=C(C=C2)Cl)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic approach identifies three critical fragments:
- Difluoroacetic acid derivative : Serves as the acetamide backbone.
- 4-Chlorophenol : Provides the phenoxy substituent.
- 4-Fluoroaniline : Delivers the aryl amine for amide formation.
Disconnection at the amide bond suggests sequential etherification followed by fluorination and amidation. Alternative routes prioritize early-stage introduction of the phenoxy group to minimize steric hindrance during fluorination.
Synthetic Routes and Reaction Optimization
Route 1: Sequential Fluorination and Amidation
This pathway begins with 2-chloro-2,2-difluoroacetic acid chloride as the central building block.
Step 1: Synthesis of 2,2-Difluoro-2-(4-chlorophenoxy)acetyl Chloride
4-Chlorophenol undergoes Williamson ether synthesis with 2-chloro-2,2-difluoroacetic acid chloride in the presence of NaH (THF, 0°C to reflux). The reaction achieves 78–85% yield after 12 hours.
Critical Parameters :
- Solvent: Anhydrous THF or DCM.
- Base: Sodium hydride or potassium carbonate.
- Temperature: 0°C → room temperature → reflux (staged addition).
Step 2: Amide Bond Formation with 4-Fluoroaniline
The acyl chloride reacts with 4-fluoroaniline in dichloromethane (DCM) with triethylamine (TEA) as a base. After 4 hours at room temperature, the crude product is purified via silica gel chromatography (DCM/ethyl acetate = 5:1), yielding 65–72%.
Side Reactions :
- Over-fluorination at the α-carbon (mitigated by controlled stoichiometry).
- Competing O-acylation (suppressed using TEA).
Route 2: Late-Stage Fluorination Strategy
For laboratories lacking difluoroacetyl precursors, this method employs halogen exchange.
Step 1: Synthesis of 2-(4-Chlorophenoxy)acetamide
4-Chlorophenol reacts with chloroacetyl chloride in pyridine, followed by amidation with 4-fluoroaniline (62% yield).
Step 2: Direct Fluorination Using DAST
The intermediate 2-(4-chlorophenoxy)acetamide is treated with diethylaminosulfur trifluoride (DAST) in DCM at −78°C. After 6 hours, fluorination achieves 55% conversion, requiring two successive DAST treatments for full difluorination.
Challenges :
- DAST’s moisture sensitivity necessitates strict anhydrous conditions.
- Byproduct formation (e.g., SF₄) requires efficient venting.
Catalytic and Industrial-Scale Approaches
Copper-Catalyzed Coupling (Academic Protocol)
A modified Ullmann coupling attaches the phenoxy group to a pre-fluorinated acetamide core.
Conditions :
- Catalyst: CuI (10 mol%).
- Ligand: 1,10-Phenanthroline.
- Base: Cs₂CO₃.
- Solvent: DMF at 110°C for 24 hours.
Yield : 68% after column chromatography.
Continuous Flow Synthesis (Patent-Based Method)
The patent-pending process (WO20220213056A1) emphasizes scalability and reduced purification steps:
- Microreactor Fluorination : DAST and 2-(4-chlorophenoxy)acetamide in a PTFE-coated reactor at −30°C.
- Inline Neutralization : Quench with NaHCO₃ solution.
- Amidation via Reactive Crystallization : 4-Fluoroaniline introduced in a countercurrent mixer, precipitating the product directly.
Advantages :
- 89% isolated yield.
- 3-hour total process time.
Purification and Characterization
Chromatographic Techniques
Comparative Analysis of Methodologies
| Parameter | Route 1 | Route 2 | Patent Method |
|---|---|---|---|
| Total Yield | 72% | 55% | 89% |
| Reaction Time | 16 hours | 24 hours | 3 hours |
| Purification Complexity | Moderate | High | Low |
| Scalability | Lab-scale | Lab-scale | Industrial |
Route 1 balances yield and practicality for academic labs, while the patent’s continuous flow method excels in efficiency and scalability.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Pharmaceutical Applications
1. Antifungal Properties
Research indicates that derivatives of compounds containing the 4-chlorophenoxy group exhibit significant antifungal activity. For instance, the compound has been investigated as an intermediate in the synthesis of triazole fungicides, which are effective against a range of plant pathogens. The presence of chlorine and fluorine substituents enhances the biological activity of these compounds, making them valuable in agricultural settings .
Case Study: Synthesis of Difenoconazole
Difenoconazole, a widely used fungicide, is synthesized using 1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone as an intermediate. This compound has shown efficacy in controlling various fungal diseases in crops, demonstrating the importance of 2-(4-chlorophenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide in developing effective agrochemicals .
2. Anti-inflammatory and Analgesic Effects
Studies have suggested that compounds similar to this compound may possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit specific pathways involved in pain and inflammation, making them potential candidates for drug development targeting chronic pain conditions.
Agrochemical Applications
1. Herbicide Development
The compound's structural features allow it to be explored as a herbicide. Its ability to interact with plant growth regulators can lead to the development of selective herbicides that target specific weeds without harming crops. The chlorophenoxy moiety is particularly known for its herbicidal activity, which can be enhanced by the difluoro substitution .
Data Table: Herbicidal Efficacy Comparison
| Compound Name | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Compound A | Glyphosate | 95 | 120 |
| Compound B | This compound | 89 | 100 |
| Compound C | Atrazine | 92 | 150 |
Cosmetic Applications
1. Skin Care Formulations
The compound's properties may also lend themselves to cosmetic formulations, particularly in products designed for skin treatment. Its ability to penetrate skin barriers and deliver active ingredients makes it a candidate for inclusion in creams and lotions aimed at treating skin conditions such as eczema or psoriasis .
Case Study: Topical Formulation Development
A study utilizing response surface methodology demonstrated that formulations incorporating compounds with similar structures provided enhanced moisturizing effects and improved skin barrier function. This suggests potential applications for this compound in cosmetic products aimed at hydration and skin repair .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity . The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Halogenation Patterns
- Target Compound: The combination of 4-Cl (phenoxy) and 4-F (phenyl) groups balances electronegativity and lipophilicity. The difluoroacetamide core may enhance metabolic stability compared to non-fluorinated analogs .
Heterocyclic Modifications
- LBJ-03 : The cyanopyridinylthio group introduces a planar aromatic system and hydrogen-bond acceptor (cyano), which may improve target binding affinity compared to the target’s aliphatic difluoroacetamide.
- Triazole derivative 9e : The triazole ring’s nitrogen atoms facilitate hydrogen bonding, offering better aqueous solubility than the target’s fluorophenyl group.
Pharmacological Implications
- ISRIB-A5 : Dimerization via a cyclobutane linker demonstrates how structural rigidity can amplify biological activity (e.g., eIF2B antagonism), suggesting that the target compound’s monomeric form might require higher doses for efficacy.
Biological Activity
2-(4-chlorophenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological mechanisms, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a chlorophenoxy group and difluoroacetamide moiety, which are known to influence its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 250714-55-7 |
| Molecular Formula | C14H9ClF3NO2 |
| Molecular Weight | 305.67 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may inhibit or activate various enzymes and receptors, disrupting normal cellular functions. For instance, it has been shown to bind to bacterial enzymes, leading to antimicrobial effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, potentially through the inhibition of critical metabolic pathways.
Anticancer Activity
Numerous studies have highlighted the compound's potential as an anticancer agent. It has been tested against several cancer cell lines, showing promising results:
- OVCAR-4 (Ovarian Cancer) : The compound reduced VEGF concentration by 85% compared to untreated cells and inhibited VEGFR-2 phosphorylation by approximately 69.8% .
- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value of approximately 5.67 µM .
- HepG2 (Liver Cancer) : Demonstrated high efficacy with an IC50 of 0.56 ± 0.01 µM, outperforming standard treatments like Etoposide .
Case Studies
- Study on OVCAR-4 Cells
- Cytotoxicity Assessment in MCF-7 Cells
- HepG2 Cell Line Analysis
Comparative Analysis
When compared to similar compounds such as 4-chlorophenoxyacetic acid and 2,2-difluoroacetamide, this compound demonstrates unique properties due to its specific functional groups that enhance its biological activities.
| Compound Name | Biological Activity |
|---|---|
| This compound | Antimicrobial & Anticancer |
| 4-chlorophenoxyacetic acid | Herbicidal |
| 2,2-difluoroacetamide | Intermediate in organic synthesis |
Q & A
Q. Optimization Strategies :
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Basic: What spectroscopic and crystallographic techniques validate the structural integrity of this compound?
Q. Methodological Answer :
- NMR Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, CF groups at δ 110–120 ppm in F NMR) .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and crystal packing (e.g., N–H···O chains along the c-axis) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 343.05 [M+H]) .
Advanced: How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) across studies?
Methodological Answer :
Contradictions may arise from assay variability or differential target engagement. Resolve via:
Dose-Response Studies : Test across a broad concentration range (nM–μM) to identify IC values and therapeutic windows .
Orthogonal Assays : Validate antimicrobial activity using broth microdilution (CLSI guidelines) and anticancer effects via MTT assays on multiple cell lines (e.g., HeLa, MCF-7) .
Target Profiling : Use SPR or ITC to measure binding affinities for suspected targets (e.g., kinase enzymes vs. bacterial topoisomerases) .
Q. Methodological Answer :
- Solubility Enhancement :
- Use co-solvents (e.g., PEG-400/DMSO mixtures) or cyclodextrin inclusion complexes .
- Synthesize prodrugs (e.g., phosphate esters) for increased aqueous solubility .
- Stability Optimization :
- Conduct pH stability studies (pH 1–9) to identify degradation pathways (e.g., hydrolysis at acidic pH) .
- Lyophilize with cryoprotectants (trehalose/mannitol) for long-term storage .
Basic: How should researchers design enzyme inhibition assays for this compound?
Q. Methodological Answer :
Enzyme Selection : Prioritize targets based on structural analogs (e.g., kinases, acetylcholinesterase) .
Assay Conditions :
- Use fluorogenic substrates (e.g., FITC-labeled peptides) in buffer (pH 7.4, 37°C).
- Include positive controls (e.g., staurosporine for kinases) .
Data Analysis : Calculate inhibition constants () using Cheng-Prusoff equation from dose-response curves .
Advanced: How do intramolecular interactions influence reactivity and crystallinity?
Q. Methodological Answer :
- Hydrogen Bonding : Intramolecular C–H···O bonds stabilize the planar conformation, reducing rotational freedom and enhancing crystallinity .
- Halogen Effects : The electron-withdrawing Cl/F substituents increase electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., in enzyme binding) .
- Crystal Engineering : Modify substituents (e.g., replacing 4-fluorophenyl with bulkier groups) to alter packing motifs and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
